4-Amino-6-methylpyridin-2-ol hydrochloride
Description
Historical Context and Evolution of Pyridine (B92270) Chemistry
The journey of pyridine chemistry began in the 19th century. Early methods for synthesizing pyridine derivatives often involved the condensation of aldehydes and ammonia (B1221849). A significant advancement came with the development of multicomponent reactions, which allowed for the construction of the pyridine ring in a single step. Over the years, classical methods have been refined, and new approaches, such as transition metal-catalyzed reactions, have emerged, offering improved yields and selectivity. These developments have been pivotal in expanding the accessibility and diversity of pyridine-based compounds for various scientific applications.
Structural Classes and Reactivity Profiles of Pyridine Derivatives
Pyridine is a six-membered heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. This substitution imparts unique electronic properties and a distinct reactivity profile. The nitrogen atom's presence makes the pyridine ring electron-deficient, which influences its chemical behavior.
Pyridine derivatives can be broadly categorized based on their substitution patterns. The reactivity of these derivatives is largely dictated by the nature and position of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom generally makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, it is more prone to nucleophilic substitution, particularly at the 2- and 4-positions. The nitrogen atom also possesses a lone pair of electrons, allowing it to act as a base and a nucleophile, readily reacting with acids and alkylating agents.
Contemporary Significance of 4-Amino-6-methylpyridin-2-ol Hydrochloride in Organic and Medicinal Chemistry
In modern chemical research, this compound has garnered attention as a valuable building block in the synthesis of complex organic molecules. Its primary significance lies in its role as a key intermediate in the preparation of various pharmaceutical compounds. smolecule.com
One of the most notable applications of this compound is in the synthesis of finerenone (B607456), a non-steroidal mineralocorticoid receptor (MR) antagonist. smolecule.comguidechem.com Finerenone is used to mitigate the risk of severe kidney and heart problems. smolecule.com The synthesis of finerenone from 4-Amino-6-methylpyridin-2-ol underscores the latter's importance in medicinal chemistry. google.comchemicalbook.com Beyond this, 4-Amino-6-methylpyridin-2-ol has been utilized in the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives that have demonstrated promising anti-fibrotic activities. smolecule.com Derivatives of this compound have also been investigated for their potential to inhibit certain enzymes, such as human carbonic anhydrase isoenzymes, which are relevant targets for treating various diseases. smolecule.com
The reactivity of 4-Amino-6-methylpyridin-2-ol is influenced by its functional groups: an amino group, a methyl group, and a hydroxyl group. The amino group enhances the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack. The hydroxyl group can participate in nucleophilic substitution reactions. This combination of functional groups makes it a versatile intermediate for creating a diverse range of substituted pyridine compounds. chemicalbook.com
Below is a data table summarizing some key properties of 4-Amino-6-methylpyridin-2-ol.
| Property | Value |
| Molecular Formula | C6H9ClN2O |
| Molecular Weight | 160.60 g/mol |
| IUPAC Name | 4-amino-6-methyl-1H-pyridin-2-one,hydrochloride |
| Primary Application | Intermediate in pharmaceutical synthesis |
Overview of Research Paradigms and Methodological Approaches
The study of pyridine derivatives like this compound employs a range of research methodologies. Synthetic approaches often involve multi-step reaction sequences to construct and functionalize the pyridine ring. Microwave-assisted synthesis has emerged as a technique to accelerate reaction times and improve yields. ijarsct.co.in
Analytical techniques are crucial for the characterization and quantification of these compounds. High-performance liquid chromatography (HPLC) is a widely used method for the analysis of aminopyridines in various matrices, including biological fluids. nih.govhelixchrom.comhelixchrom.com Gas chromatography (GC) is another common technique for the analysis of these compounds. osha.gov For structural elucidation, spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable.
Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in understanding the electronic structure and reactivity of pyridine derivatives. researchgate.net These theoretical calculations provide insights into molecular properties and can help predict the outcomes of chemical reactions, complementing experimental findings.
Scope and Objectives of the Academic Research Outline
This article aims to provide a comprehensive overview of the chemical compound this compound within the broader context of pyridine chemistry. The primary objectives are:
To present a concise historical background of pyridine chemistry.
To describe the fundamental structural and reactivity characteristics of pyridine derivatives.
To highlight the contemporary importance of this compound in organic and medicinal chemistry.
To outline the key research methodologies employed in the study of pyridine derivatives.
By focusing on these specific areas, this article seeks to deliver a thorough and scientifically accurate account of this compound and its significance in modern chemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-6-methyl-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)3-6(9)8-4;/h2-3H,1H3,(H3,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQHYYPLCRXEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for 4-Amino-6-methylpyridin-2-ol Hydrochloride
The construction of the this compound molecule is accessible through several well-established synthetic routes. These pathways include multi-component reactions for efficient assembly of the pyridine (B92270) ring, condensation reactions to form the pyridin-2-one core, and modern techniques such as microwave-assisted synthesis to enhance reaction rates and yields. Furthermore, regioselective functionalization strategies play a crucial role in introducing substituents at the desired positions on the pyridine ring with high specificity.
Multi-component Reaction Strategies for Pyridine Core Construction
Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials preprints.orgsigmaaldrich.com. The Guareschi-Thorpe and Hantzsch syntheses are notable MCRs for pyridine ring formation.
The Guareschi-Thorpe reaction provides a versatile method for synthesizing substituted 2-pyridones. This reaction typically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with cyanoacetamide in the presence of a base nih.govnih.gov. The initial step is the aminolysis of the cyanoacetic ester to yield cyanoacetamide, which then undergoes an aldol condensation with the β-ketoester. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes to form the desired pyridine product. An advanced version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, which serves as both the nitrogen source and a promoter for the reaction, achieving high yields of 85-95% under mild conditions (80-100°C for 3-5 hours) nih.govrsc.org.
The Hantzsch pyridine synthesis is another powerful MCR that can be adapted for the synthesis of substituted pyridines. This reaction involves the condensation of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source nih.govresearchgate.netbiosynth.com. The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine derivative researchgate.netbiosynth.com. Microwave-assisted protocols have been developed for the Hantzsch synthesis, significantly reducing reaction times and often improving yields nih.gov.
Table 1: Comparison of Multi-component Reaction Strategies for Pyridine Synthesis
| Reaction | Key Reactants | Typical Conditions | Product |
|---|---|---|---|
| Guareschi-Thorpe | β-ketoester, Cyanoacetamide, Ammonia/Ammonium Carbonate | Aqueous medium, 80-100°C, 3-5 hours | Substituted 2-pyridone |
| Hantzsch Synthesis | 2 eq. 1,3-dicarbonyl compound, Aldehyde, Ammonia | Conventional heating or microwave irradiation | 1,4-Dihydropyridine (oxidized to pyridine) |
Condensation Reactions in Aminopyridinol Synthesis
Condensation reactions are fundamental to the synthesis of the pyridin-2-one core of 4-Amino-6-methylpyridin-2-ol. A common strategy involves the condensation of 1,3-diketones with cyanoacetamide nih.gov. This reaction is typically catalyzed by a base, such as piperidine (B6355638), and can be carried out in a solvent like ethanol. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to afford the 4,6-disubstituted-3-cyano-2-pyridone.
For instance, the reaction of acetylacetone (B45752) with cyanoacetamide in the presence of piperidine would be expected to yield a 4,6-dimethyl-3-cyano-2-pyridone. Subsequent functional group transformations would be necessary to introduce the amino group at the 4-position and remove the cyano group to arrive at the target molecule. Another approach involves the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with various amines and aldehydes to yield derivatives of the target compound nih.gov. Elevated temperatures are often required for these condensation reactions to proceed to completion nih.gov.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of heterocyclic compounds like aminopyridinols preprints.org. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods nih.govmdpi.com.
In the context of synthesizing 4-Amino-6-methylpyridin-2-ol and its derivatives, microwave assistance can be applied to various reaction types, including condensation and multi-component reactions nih.gov. For example, the Hantzsch dihydropyridine (B1217469) synthesis has been successfully performed using microwave chemistry, which facilitates rapid and efficient formation of the dihydropyridine ring researchgate.net. A study on the synthesis of fluorescent 1,4-dihydropyridine nucleosides using a one-pot, three-component Hantzsch condensation demonstrated significantly higher yields (86–96%) and shorter reaction times under microwave irradiation compared to conventional heating nih.gov. While a specific protocol for the direct microwave-assisted synthesis of this compound is not detailed in the provided search results, the general principles of MAOS suggest its applicability to the established synthetic routes for this compound, offering a more efficient and environmentally friendly alternative.
Regioselective Functionalization Approaches in Pyridine Synthesis
The regioselective introduction of functional groups onto the pyridine ring is a critical aspect of synthesizing specifically substituted pyridines like 4-Amino-6-methylpyridin-2-ol. The inherent electronic properties of the pyridine ring, with its electron-deficient character, dictate the positions susceptible to nucleophilic and electrophilic attack.
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents onto the pyridine ring. The presence of the electronegative nitrogen atom makes the C2 and C4 positions particularly electron-deficient and thus prone to nucleophilic attack researchgate.net. This principle is exploited in the synthesis of aminopyridinols, where a leaving group, such as a halogen, at the C2 or C4 position can be displaced by a nucleophile like an amine or hydroxide (B78521) ion mdpi.com.
For the synthesis of 4-Amino-6-methylpyridin-2-ol, a strategy involving a halogenated pyridine precursor is often employed. For example, starting with a pyridine ring bearing a chlorine atom at the 2-position and another at the 4-position allows for sequential and regioselective substitution. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position. This differential reactivity can be utilized to first introduce an amino group at the 4-position, followed by the introduction of a hydroxyl group at the 2-position.
Precursors and Intermediate Transformations in the Synthesis of this compound
The synthesis of this compound often proceeds through a series of intermediate compounds, with halogenated pyridines playing a pivotal role as key precursors. The transformations of these intermediates are crucial for the successful construction of the final product.
Utilization of Halogenated Pyridines as Key Intermediates
Halogenated pyridines, particularly chloropyridines, are valuable and widely used intermediates in the synthesis of substituted pyridines due to the facility with which the halogen atom can be displaced by various nucleophiles mdpi.comnih.gov. In the synthesis of 4-Amino-6-methylpyridin-2-ol, a multi-step pathway starting from a halogenated pyridine is a common and effective strategy.
A documented synthesis of 4-amino-5-methylpyridin-2-ol, a close analog of the target compound, starts with 2-chloro-5-methyl-4-nitro-pyridine-N-oxide. This precursor undergoes hydrogenation to reduce the nitro group to an amino group and remove the N-oxide, yielding 2-chloro-5-methyl-4-pyridinamine chemicalbook.com. This intermediate, a halogenated aminopyridine, is then subjected to nucleophilic substitution to replace the chlorine atom with a hydroxyl group.
The conversion of the chloro-amino intermediate to the final pyridin-2-ol is typically achieved by reaction with a strong base, such as potassium hydroxide, in a suitable solvent like methanol at elevated temperatures in a pressure reactor chemicalbook.com. The final step to obtain the hydrochloride salt involves treatment with hydrochloric acid.
Table 2: Key Intermediates and Transformations in the Synthesis of 4-Amino-5-methylpyridin-2-ol
| Precursor | Intermediate | Reagents and Conditions for Transformation | Final Product |
|---|---|---|---|
| 2-chloro-5-methyl-4-nitro-pyridine-N-oxide | 2-chloro-5-methyl-4-pyridinamine | H₂, Pt catalyst | 4-amino-5-methylpyridin-2-ol |
| 2-chloro-5-methyl-4-pyridinamine | - | KOH, Methanol, 180°C, pressure reactor | 4-amino-5-methylpyridin-2-ol |
This strategic use of halogenated pyridines allows for the controlled and regioselective introduction of the required functional groups to build the this compound molecule.
Amine and Hydroxyl Group Introduction Strategies
The introduction of amine and hydroxyl moieties onto a pyridine ring is a cornerstone of synthesizing compounds like 4-Amino-6-methylpyridin-2-ol. The inherent electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, makes it susceptible to nucleophilic attack, which is a primary strategy for functionalization.
One of the most established methods is nucleophilic aromatic substitution (SNAr) . This approach often begins with a pyridine ring bearing a suitable leaving group, such as a halogen (e.g., chlorine). For instance, a precursor like 2-chloro-4-amino-5-methylpyridine can be converted to 4-amino-5-methylpyridin-2-ol through hydroxylation, often by treatment with a hydroxide source in a high-boiling point solvent like ethylene glycol chemicalbook.comchemicalbook.com. The introduction of the amino group can also be achieved via SNAr, where a halogenated pyridine is treated with an amine source. Careful control of reaction conditions is necessary to ensure regioselectivity and prevent undesired side reactions rsc.org.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , represent a more modern and versatile method for C-N bond formation. This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand, offering a broad substrate scope for introducing the amino group onto the pyridine scaffold rsc.orgnih.gov.
Another strategy involves the chemical modification of pyridine N-oxides. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution. For example, treatment of pyridine N-oxides with Grignard reagents can lead to the introduction of substituents at the C2 position organic-chemistry.org. Subsequent manipulation of other functional groups can then yield the desired hydroxyl and amino functionalities. Electrophilic amination of pyridines using reagents like hydroxylamine-O-sulfonic acid can also be employed to introduce an amino group directly onto the nitrogen, forming N-aminopyridinium salts which can be precursors to other derivatives nih.gov.
Deprotection of a protected amine is also a common final step. For example, a pyrrole-protected 2-amino pyridine analogue can be deprotected by refluxing in an aqueous ethanol solution of hydroxylamine hydrochloride to yield the free amine nih.gov.
Role of Alkynes and Cross-Coupling in Pyridine Scaffold Assembly
The construction of the pyridine ring itself can be achieved through various cyclization and cross-coupling strategies involving alkynes. These methods provide powerful and convergent routes to highly substituted pyridines.
[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is an effective method for assembling the pyridine core researchgate.net. This atom-economical process allows for the formation of complex pyridine structures from relatively simple, readily available starting materials. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and the nature of the substituents on the alkyne and nitrile partners.
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been widely applied to the formation of pyridine derivatives nih.gov. The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is particularly useful acs.org. One could envision a strategy where a suitably functionalized vinyl halide is coupled with an alkyne, with the resulting enyne undergoing a subsequent cyclization/amination step to form the pyridine ring. A novel palladium-catalyzed strategy for alkyne-alkyne cross-coupling has also been developed where ene-yne-ketones act as carbene precursors that couple with terminal alkynes researchgate.net.
Furthermore, copper-catalyzed procedures have been developed for coupling enamides with alkynes to generate substituted pyridines rsc.org. These reactions often proceed through a cascade of bond-forming events, offering an efficient pathway to the desired heterocyclic scaffold. The versatility of these cross-coupling methods allows for the late-stage introduction of functional groups, which is a significant advantage in the synthesis of complex molecules acs.org.
Advanced Synthetic Techniques and Process Development
The synthesis of fine chemicals like this compound benefits significantly from advanced techniques that improve efficiency, scalability, and control over stereochemistry.
Application of Flow Chemistry for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering numerous advantages over traditional batch processing. These benefits include enhanced control over reaction parameters (temperature, pressure, stoichiometry), improved safety for hazardous reactions, and straightforward scalability vapourtec.comnih.govrsc.org.
For the synthesis of substituted pyridines and their precursors, flow chemistry can be particularly advantageous. The precise control of residence time allows for the generation and immediate use of unstable intermediates rsc.org. Fast mixing and superior heat transfer can lead to higher yields and selectivities compared to batch reactions rsc.org. For instance, the synthesis of pyridinium (B92312) salts has been successfully adapted to flow conditions, demonstrating rapid product formation and high yields nih.govsemanticscholar.org. A recent report highlighted the use of flow synthesis for halogen transfer reactions to create disubstituted pyridines, which are key intermediates for further functionalization acs.org. The integration of in-line analytical techniques can further accelerate reaction optimization, making flow chemistry a highly efficient platform for process development and large-scale manufacturing rsc.org.
Asymmetric Synthesis and Enantioselective Routes to Chiral Derivatives
While 4-Amino-6-methylpyridin-2-ol itself is achiral, the development of asymmetric methods is crucial for synthesizing chiral derivatives that are prevalent in pharmaceuticals chim.itnih.gov. Catalytic asymmetric synthesis of chiral pyridines is challenging but has seen significant progress.
Key strategies include:
Asymmetric Hydrogenation: Chiral metal catalysts (e.g., rhodium, iridium) can be used for the enantioselective hydrogenation of prochiral pyridine derivatives, such as those containing C=C or C=N bonds adjacent to the ring, to create stereogenic centers chim.itrsc.org.
Asymmetric Conjugate Addition: The pyridine ring can activate an adjacent double bond for enantioselective conjugate addition of nucleophiles. Copper-catalyzed systems using chiral diphosphine ligands have been effective for the asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents, affording chiral products with excellent enantioselectivity nih.govresearchgate.net.
Asymmetric Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and activated dihydropyridines provides access to enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines nih.gov.
These methods provide pathways to a wide range of chiral pyridine-containing molecules, highlighting the advanced state of asymmetric catalysis in heterocyclic chemistry.
Catalytic Strategies for Efficient Bond Formation
Catalysis is fundamental to the efficient synthesis of pyridine derivatives. A diverse array of catalysts, from simple inorganic salts to complex organometallic compounds and nanoparticles, have been employed to construct and functionalize the pyridine ring.
Multicomponent Reactions (MCRs): Catalysts like SnCl₂·2H₂O have been used to promote the one-pot synthesis of polysubstituted pyridines from aldehydes, β-keto esters, anilines, and malononitrile in water, offering a green and efficient approach nih.gov.
Zeolite Catalysis: Solid acid catalysts such as H-Beta and H-ZSM-5 zeolites have been shown to effectively catalyze the condensation of simple starting materials like ethanol, formaldehyde, and ammonia to produce pyridines and picolines nih.gov.
Magnetically Recoverable Catalysts: To improve the sustainability of synthetic processes, magnetically recoverable catalysts have been developed. These often consist of a catalytically active species supported on iron oxide (Fe₃O₄) nanoparticles. Such catalysts have been used for the synthesis of various pyridine derivatives, including 2-amino-nicotinonitriles and pyrano[2,3-b]pyridines, and can be easily separated from the reaction mixture using an external magnet and reused nih.govrsc.org.
The table below summarizes some catalytic systems used in pyridine synthesis.
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
| Zeolite (H-Beta) | Three-component condensation | Ethanol, formaldehyde, ammonia | Pyridines, picolines | nih.gov |
| SnCl₂·2H₂O | Multicomponent reaction | Aldehydes, β-keto esters, anilines, malononitrile | Polysubstituted pyridines | nih.gov |
| Fe₃O₄@SiO₂-morpholine MNPs | Multicomponent reaction | Benzaldehydes, acetophenones, malononitrile, ammonium acetate | 2-amino-nicotinonitriles | nih.gov |
| Rhodium complexes | [2+2+2] Cycloaddition | Diynes, nitriles | Fused pyridines | researchgate.net |
| Copper/chiral diphosphine | Asymmetric conjugate addition | Alkenyl pyridines, Grignard reagents | Chiral alkylated pyridines | nih.govresearchgate.net |
Biocatalytic Approaches to Pyridine Functionalization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for organic synthesis. The use of enzymes can lead to reactions with high chemo-, regio-, and enantioselectivity under mild conditions. While the field of biocatalytic pyridine functionalization is still developing, promising strategies are emerging.
One innovative approach utilizes "ene"-reductases under visible light irradiation. A recent study demonstrated that this system can catalyze the cross-coupling of various aromatic compounds, including an electron-rich dimethoxy-substituted pyridine, with diethyl bromomalonate acs.org. This light-activated enzymatic reaction proceeds without the need for expensive cofactors like NADPH, making the process more cost-effective. The study suggested that the electron-deficient nature of the unsubstituted pyridine ring makes it unreactive, but substitution with electron-donating groups enhances its reactivity, allowing the enzyme to catalyze the C-C bond formation acs.org. This research opens new avenues for the biocatalytic functionalization of pyridine scaffolds, potentially leading to novel and sustainable synthetic routes for complex derivatives.
Microbial Hydroxylation and Oxyfunctionalization of Pyridine Rings
The introduction of hydroxyl groups onto the pyridine ring is a critical step in the synthesis and degradation of pyridine derivatives. Microorganisms have evolved sophisticated enzymatic machinery, primarily involving monooxygenases and dioxygenases, to carry out these transformations. semanticscholar.orgnih.gov This process, known as oxyfunctionalization, enhances the reactivity and water solubility of the pyridine core, facilitating further metabolic steps or synthetic modifications.
Several species of microorganisms isolated from soil and sewage have demonstrated the ability to utilize pyridine compounds as their sole source of carbon and energy. portlandpress.comnih.govnih.gov During their metabolic processes, these microbes hydroxylate the pyridine ring at specific positions, often leading to the accumulation of pyridinediols (dihydroxypyridines). portlandpress.comnih.govnih.gov For instance, various Arthrobacter species are known to degrade 2-hydroxypyridine via monooxygenase activity, while bacteria from the genus Agrobacterium can convert 4-hydroxypyridine into pyridine-3,4-diol. semanticscholar.orgportlandpress.comnih.gov The initial step in the biodegradation of 4-hydroxypyridine by an Agrobacterium sp. is a hydroxylation to form pyridine-3,4-diol, a reaction catalyzed by a mixed-function mono-oxygenase that requires a cofactor like NADH or NADPH. nih.gov
Research has identified various bacterial strains capable of these transformations. The regioselectivity of the hydroxylation often depends on the specific microorganism and the substitution pattern of the pyridine substrate.
Table 1: Examples of Microbial Hydroxylation of Pyridine Derivatives
| Microorganism | Substrate | Product | Reference |
|---|---|---|---|
| Agrobacterium sp. | 4-Hydroxypyridine | Pyridine-3,4-diol | portlandpress.comnih.gov |
| Achromobacter sp. (3 species) | 2-Hydroxypyridine | Pyridine-2,5-diol | portlandpress.comnih.gov |
| Achromobacter sp. (3 species) | 3-Hydroxypyridine | Pyridine-2,5-diol | portlandpress.comnih.gov |
| Nocardia Z1 | 3-Hydroxypyridine | Pyridine-2,3-diol and Pyridine-3,4-diol | portlandpress.comnih.gov |
| Bacillus sp. | 2-Carboxypyridine (Picolinic acid) | 6-Hydroxypicolinic acid | semanticscholar.org |
In some cases, the initial step of pyridine metabolism does not involve hydroxylation but rather a direct oxidative cleavage of the ring by a monooxygenase. asm.org However, hydroxylation remains a common and synthetically useful strategy employed by microbes. asm.org
Enzyme-Mediated Transformations for Aminopyridinol Derivatives
The enzymatic machinery responsible for microbial hydroxylation can be harnessed for targeted synthetic applications. Dioxygenase enzymes, in particular, have been studied for their ability to catalyze the direct oxidation of pyridine rings in a regioselective manner. rsc.org These biotransformations provide a novel method for preparing substituted pyridinols. rsc.org
A notable example is the use of the mutant soil bacterium Pseudomonas putida UV4, which contains a toluene dioxygenase (TDO) enzyme. rsc.org This enzyme can metabolize a range of substituted pyridines, with the regioselectivity of the hydroxylation being determined by the position of the substituent on the pyridine ring. rsc.org
4-Substituted Pyridines : When the substrate is a 4-alkylpyridine, the TDO enzyme exclusively hydroxylates the pyridine ring to produce the corresponding 4-substituted 3-hydroxypyridine. rsc.org
3-Substituted Pyridines : For 3-alkylpyridines, the enzyme acts on the alkyl side-chain, leading to stereoselective hydroxylation without any ring hydroxylation observed. rsc.org
2-Substituted Pyridines : 2-Alkylpyridines yield a mixture of products resulting from both ring and side-chain hydroxylation. rsc.org
This differential reactivity highlights the enzyme's sensitivity to the electronic and steric environment of the substrate, allowing for predictable and controlled transformations.
Table 2: Regioselectivity of Toluene Dioxygenase (TDO) from Pseudomonas putida UV4 on Substituted Pyridines
| Substrate Class | Primary Site of Hydroxylation | Resulting Product Class | Reference |
|---|---|---|---|
| 4-Alkylpyridines | Pyridine Ring (C-3) | 4-Substituted 3-hydroxypyridines | rsc.org |
| 3-Alkylpyridines | Alkyl Side-Chain (C-1) | (R)-1-(Pyridin-3-yl)alkan-1-ols | rsc.org |
| 2-Alkylpyridines | Both Ring and Side-Chain | Mixture of hydroxylated products | rsc.org |
These enzyme-catalyzed oxidations represent a powerful tool for generating functionalized pyridinol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net
Biotransformation Pathways and Their Synthetic Utility
Beyond direct functionalization, microbial pathways can be employed to generate pyridine synthons from simple, non-heterocyclic precursors. This approach combines microbiological and chemical steps to construct the pyridine ring itself. A key strategy involves the biotransformation of benzene (B151609) and its derivatives into highly functionalized, linear molecules that can be subsequently cyclized to form pyridines. researchgate.net
In this chemoenzymatic approach, microorganisms containing dioxygenase enzymes are used to cleave the aromatic ring of catechols (which can be produced from benzene). This "meta-ring fission" results in the formation of 2-hydroxymuconic semialdehyde and its derivatives. researchgate.net These ring-fission products are vinylogous β-dicarbonyls and serve as versatile C5 synthons.
The synthetic utility of this pathway lies in the facile, non-enzymatic cyclization of these intermediates with nitrogen nucleophiles, most commonly ammonia (NH₃), to yield substituted pyridines. researchgate.net The reaction conditions, such as pH, temperature, and ammonia concentration, can be controlled to optimize the cyclization, with yields of the final pyridine product typically ranging from 71% to 95%. researchgate.net
Table 3: Chemoenzymatic Synthesis of Pyridines via Biotransformation and Cyclization
| Precursor | Biotransformation Product (Synthon) | Nitrogen Source | Final Pyridine Product | Reference |
|---|---|---|---|---|
| Catechol | 2-Hydroxymuconic semialdehyde | Ammonia (NH₃) | 2-Picolinate (Pyridine-2-carboxylate) | researchgate.net |
| 3-Methylcatechol | 2-Hydroxy-6-oxohepta-2,4-dienoic acid | Ammonia (NH₃) | Methyl-substituted 2-picolinate | researchgate.net |
| 3,4-Dihydroxyphenylacetic acid | δ-Carboxymethyl-α-hydroxymuconic semialdehyde | Ammonia (NH₃) | 2,5-Pyridine dicarboxylic acid | researchgate.net |
This integrated approach demonstrates the power of using whole-cell biotransformations to create complex synthons that are readily converted into valuable heterocyclic structures, providing a sustainable and efficient route to pyridine derivatives. researchgate.net
Chemical Reactivity and Derivatization Studies
Fundamental Reaction Mechanisms of 4-Amino-6-methylpyridin-2-ol Hydrochloride
Nucleophilic Substitution Reactions Involving Amino and Hydroxyl Centers
The presence of both an amino and a hydroxyl group on the pyridine (B92270) ring makes this compound a versatile precursor in nucleophilic substitution reactions. The exocyclic amino group at the 4-position enhances the electron density of the pyridine ring, thereby activating it towards electrophilic attack. However, the amino group itself is a primary nucleophile.
The hydroxyl group at the 2-position exists in tautomeric equilibrium with its corresponding pyridone form. This equilibrium is a critical factor in determining the site of nucleophilic attack. Generally, 2-hydroxypyridines can undergo both O-alkylation and N-alkylation. The outcome of these reactions is highly dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the presence of a base. researchgate.net
In the case of this compound, the protonation of the molecule can direct the regioselectivity of substitution reactions. Under acidic conditions, the more basic ring nitrogen is likely to be protonated, which would favor reactions at the exocyclic amino group. Conversely, under basic conditions, deprotonation of the hydroxyl group would generate a more nucleophilic oxygen center, potentially favoring O-alkylation or O-acylation.
Acid-Base Reactivity and Protonation State Influence on Derivatization
The acid-base properties of this compound are fundamental to its reactivity and derivatization. The compound possesses two basic centers: the amino group and the pyridine ring nitrogen. The pKa values of similar aminopyridines indicate that the ring nitrogen is generally more basic than the exocyclic amino group. Therefore, in the hydrochloride salt, it is the ring nitrogen that is likely protonated.
This protonation has a profound effect on the molecule's electronic properties and, consequently, its chemical reactivity. Protonation of the ring nitrogen withdraws electron density from the pyridine ring, making it less susceptible to electrophilic aromatic substitution but potentially more susceptible to nucleophilic attack on the ring itself if a suitable leaving group is present.
Oxidation and Reduction Chemistry of the Pyridine Ring System
The pyridine ring in this compound is relatively resistant to oxidation due to its aromatic nature and the presence of the electron-donating amino and hydroxyl groups. However, under strong oxidizing conditions, the ring can be cleaved. The methyl group at the 6-position is a potential site for oxidation to a carboxylic acid, although this typically requires harsh conditions. For instance, the oxidation of 4-methylpyridine (B42270) to isonicotinic acid can be achieved using catalysts like vanadium-titanium (B8517020) oxides at high temperatures. mdpi.com
Reduction of the pyridine ring is also possible, typically through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen pressure. This would lead to the corresponding piperidine (B6355638) derivative. The conditions for such a reduction would need to be carefully controlled to avoid reduction of other functional groups. For example, reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids yields 4-aminopyridine (B3432731). semanticscholar.org
Functionalization Strategies and Advanced Derivatization
Modification of the Amino Group: Acylation, Alkylation, and Arylation
The amino group of 4-Amino-6-methylpyridin-2-ol is a key site for functionalization.
Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. The reactivity of aminopyridines in acylation reactions depends on the position of the amino group. For 4-aminopyridines, the reaction can proceed either directly at the exocyclic amino group or via an initial N-acylation of the more nucleophilic ring nitrogen, followed by an intramolecular acyl transfer. publish.csiro.au The presence of a methyl group at the 2-position can sterically hinder the attack at the ring nitrogen, favoring direct acylation of the amino group. publish.csiro.au
| Reagent | Conditions | Product | Reference |
| Acetic Anhydride | Acetone, 36°C | 4-Acetylamino-6-methylpyridin-2-ol | publish.csiro.au |
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, in aminopyridines, alkylation often occurs preferentially at the more nucleophilic ring nitrogen. To achieve selective alkylation of the exocyclic amino group, it is often necessary to employ specific strategies, such as using protecting groups or carefully controlling the reaction conditions. google.com
| Reagent | Conditions | Product | Reference |
| Alkyl Halide | Basic conditions | N-alkyl-4-amino-6-methylpyridin-2-ol | researchgate.net |
Arylation: The amino group can also undergo N-arylation, typically through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. Copper-catalyzed N-arylation reactions have also been reported for aminopyridines. nih.gov
| Reagent | Catalyst/Conditions | Product | Reference |
| Aryl Halide | Pd or Cu catalyst, base | N-aryl-4-amino-6-methylpyridin-2-ol | nih.gov |
Chemical Transformations at the Hydroxyl Moiety
The hydroxyl group at the 2-position of the pyridine ring exhibits reactivity characteristic of both alcohols and the enol form of a pyridone.
O-Alkylation: The hydroxyl group can be alkylated to form the corresponding ether. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation. researchgate.net The use of specific catalysts, such as TfOH, has been shown to achieve regioselective O-alkylation of 2-pyridones. nih.gov
| Reagent | Conditions | Product | Reference |
| Alkyl Halide | Base (e.g., NaH) | 4-Amino-2-alkoxy-6-methylpyridine | researchgate.net |
| Diazo compounds | TfOH catalyst | 4-Amino-2-alkoxy-6-methylpyridine | nih.gov |
O-Arylation: Similar to O-alkylation, O-arylation can be achieved through nucleophilic substitution of activated aryl halides or through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig etherification. Copper-based catalysts have been shown to be effective for the O-arylation of 3-hydroxypyridines. nih.gov
| Reagent | Catalyst/Conditions | Product | Reference |
| Aryl Halide | Cu catalyst, base | 4-Amino-2-aryloxy-6-methylpyridine | nih.gov |
Conversion to Halogen: The hydroxyl group can be converted to a halogen, a good leaving group for subsequent nucleophilic substitution reactions. This transformation can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). libretexts.org This conversion is a key step in the synthesis of many substituted pyridines.
| Reagent | Conditions | Product |
| POCl3 | Heat | 4-Amino-2-chloro-6-methylpyridine |
Ring Functionalization through Electrophilic and Metal-Catalyzed Methods
The pyridine ring of 4-amino-6-methylpyridin-2-ol is, in principle, susceptible to functionalization through various methods, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The reactivity of the ring is influenced by the electronic effects of its substituents: the amino and hydroxyl groups are electron-donating and activating, while the pyridine nitrogen is electron-withdrawing and deactivating.
Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature, which is further exacerbated in acidic conditions where the ring nitrogen is protonated, as is the case with the hydrochloride salt. uoanbar.edu.iq Such reactions, when they do occur, typically require vigorous conditions. The presence of the activating amino and hydroxyl groups would be expected to facilitate electrophilic attack. These groups direct incoming electrophiles to the positions ortho and para to themselves. Consequently, electrophilic substitution on 4-amino-6-methylpyridin-2-ol would be predicted to occur at the C3 and C5 positions.
Metal-catalyzed cross-coupling reactions offer a more versatile approach to functionalizing the pyridine ring. nih.govmdpi.com While specific studies on this compound are not extensively documented, the reactivity of similar aminopyridine systems provides a strong indication of its potential. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on pyridine rings. mdpi.com For these reactions to be carried out, the pyridine ring would typically first need to be halogenated to introduce a suitable handle for cross-coupling.
The amino group itself can also direct ortho C-H activation in the presence of a suitable transition metal catalyst, enabling functionalization at the C5 position. rsc.org This strategy bypasses the need for pre-functionalization of the ring.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on 4-Amino-6-methylpyridin-2-ol
| Position | Electronic Influence of Substituents | Predicted Reactivity towards Electrophiles |
| C3 | Ortho to amino group, meta to hydroxyl group | Activated |
| C5 | Para to amino group, ortho to hydroxyl group | Activated |
Synthesis of Schiff Bases and Other Imine Derivatives
The primary amino group at the C4 position of 4-amino-6-methylpyridin-2-ol is a key functional handle for the synthesis of imine derivatives, most notably Schiff bases. researchgate.net This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under acid catalysis, to form a carbon-nitrogen double bond (an imine or azomethine). researchgate.netlibretexts.org
The general reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is reversible and the pH needs to be carefully controlled for optimal imine formation. libretexts.org
The synthesis of Schiff bases from aminopyridine and aminopyrimidine derivatives is a well-established method for generating compounds with a wide range of biological activities. lboro.ac.ukresearchgate.net For instance, a similar compound, 2-amino-4-hydroxy-6-methyl pyrimidine (B1678525), has been reacted with 3-amino acetophenone (B1666503) to yield a Schiff base derivative. researchgate.net By analogy, this compound can be expected to react with a variety of aromatic and aliphatic aldehydes and ketones to produce a diverse library of Schiff bases. The hydrochloride salt would likely need to be neutralized to free the primary amine for the reaction.
Table 2: Representative Aldehydes and Ketones for Schiff Base Synthesis
| Carbonyl Compound | Expected Schiff Base Product |
| Benzaldehyde | N-(phenylmethylene)-4-amino-6-methylpyridin-2-ol |
| Salicylaldehyde | 2-(((4-hydroxy-6-methylpyridin-2-yl)imino)methyl)phenol |
| Acetone | N-(propan-2-ylidene)-4-amino-6-methylpyridin-2-ol |
| Cinnamaldehyde | N-(3-phenylallylidene)-4-amino-6-methylpyridin-2-ol |
Cyclization Reactions and Formation of Fused Heterocycles
Construction of Pyrimidine-Fused Systems and Analogs
The structural motif of 4-amino-6-methylpyridin-2-ol, containing an amino group ortho to a ring nitrogen, makes it an excellent precursor for the construction of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. jocpr.comnih.gov These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov
One common strategy for the annulation of a pyrimidine ring onto an aminopyridine involves reaction with a three-carbon atom synthon. For example, condensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752), in an acidic medium can lead to the formation of substituted pyrido[2,3-d]pyrimidines. jocpr.com Similarly, reaction with α,β-unsaturated ketones can also be employed to construct the fused pyrimidine ring. jocpr.com
Another approach involves the use of reagents that provide a single carbon atom to complete the pyrimidine ring. For instance, treatment of an aminopyridine with urea (B33335) can lead to the formation of a pyrido[2,3-d]pyrimidine-2,4-dione system. nih.gov Cycloaddition reactions with reagents like formamide (B127407) or isothiocyanates can also be utilized to construct the fused pyrimidine ring with various substitution patterns. sciencescholar.us
Multicomponent reactions offer an efficient route to complex fused pyrimidines. orgchemres.org A one-pot reaction of an aminopyridine, an aldehyde, and an active methylene (B1212753) compound can lead to the direct formation of highly functionalized pyrido[2,3-d]pyrimidine (B1209978) derivatives.
Table 3: Reagents for the Synthesis of Pyrido[2,3-d]pyrimidines from Aminopyridines
| Reagent | Resulting Fused System |
| Urea | Pyrido[2,3-d]pyrimidine-2,4-dione |
| Acetylacetone | 5,7-Dimethylpyrido[2,3-d]pyrimidine |
| Ethyl acetoacetate | 5-Methyl-7-hydroxypyrido[2,3-d]pyrimidine |
| Malononitrile and Aldehyde | 7-Amino-5-substituted-pyrido[2,3-d]pyrimidine-6-carbonitrile |
Synthesis of Other Biologically Relevant Polycyclic Compounds
Beyond the construction of fused pyrimidine rings, the reactive handles on 4-amino-6-methylpyridin-2-ol allow for its use as a building block in the synthesis of a variety of other biologically relevant polycyclic compounds. The specific reactivity of the amino and hydroxyl groups, as well as the pyridine ring itself, can be harnessed to create diverse heterocyclic scaffolds.
For example, the amino group can participate in cyclization reactions with bifunctional electrophiles to form other fused five- or six-membered rings. Reaction with α-haloketones could potentially lead to the formation of imidazo[4,5-b]pyridine derivatives.
Furthermore, formal [4+1] cyclization reactions have been reported for 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride, leading to the formation of 6-azaindoles (pyrrolo[2,3-c]pyridines). researchgate.netrsc.org This type of transformation highlights the potential for the methyl group to participate in cyclization reactions under certain conditions.
The synthesis of more complex fused systems, such as thiazolo[3,2-a]pyrimidines, often starts from a pre-formed pyrimidine ring which is then further functionalized and cyclized. mdpi.com However, the versatility of 4-amino-6-methylpyridin-2-ol as a starting material suggests its potential utility in multi-step synthetic sequences leading to a wide array of polycyclic aromatic compounds with potential biological applications.
Table 4: Potential Polycyclic Systems Derivable from Aminopyridine Precursors
| Reagent/Reaction Type | Potential Fused Heterocycle |
| α-Haloketone | Imidazo[4,5-b]pyridine |
| Trifluoroacetic anhydride | 6-Azaindole (Pyrrolo[2,3-c]pyridine) |
| Bifunctional electrophiles | Various fused bicyclic and tricyclic systems |
Advanced Spectroscopic and Crystallographic Characterization
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic methodologies are indispensable tools for probing the intricate details of molecular structure. Through the application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman), a thorough characterization of 4-Amino-6-methylpyridin-2-ol hydrochloride can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Due to the lack of publicly available experimental NMR data for this compound, the following sections will discuss the predicted spectral characteristics based on the analysis of structurally similar compounds and established principles of substituent effects on the pyridine (B92270) ring. The hydrochloride form of the compound will influence the chemical shifts, particularly of the protons and carbons near the nitrogen atoms, due to protonation.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the amino and hydroxyl groups. The pyridinol ring exists in tautomeric equilibrium with the pyridone form, and the hydrochloride salt formation will likely favor the pyridinium (B92312) ion, influencing the observed chemical shifts.
The predicted chemical shifts are based on data from analogous compounds such as 4-aminopyridine (B3432731), 2-amino-6-methylpyridine, and 2-hydroxy-6-methylpyridine. The electron-donating amino group at C4 and the methyl group at C6, along with the hydroxyl/oxo group at C2, will dictate the electronic environment of the ring protons. The protonation of the ring nitrogen will lead to a general downfield shift of the ring protons compared to the free base.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 6.0 - 6.2 | Doublet | ~2-3 |
| H5 | 6.3 - 6.5 | Doublet | ~2-3 |
| -CH₃ | 2.2 - 2.4 | Singlet | - |
| -NH₂ | 7.0 - 8.0 | Broad Singlet | - |
| -OH | 10.0 - 12.0 | Broad Singlet | - |
| N-H (pyridinium) | 12.0 - 14.0 | Broad Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the substituents and the protonation state of the ring. The C2 carbon, bonded to the oxygen, is expected to be significantly deshielded and appear at a high chemical shift. The C4 and C6 carbons, attached to the amino and methyl groups respectively, will also show characteristic shifts.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C3 | 95 - 105 |
| C4 | 145 - 155 |
| C5 | 100 - 110 |
| C6 | 150 - 160 |
| -CH₃ | 18 - 22 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, a cross-peak between the H3 and H5 protons would be expected if there is a discernible long-range coupling, confirming their relationship within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the H3 signal to the C3 signal and the H5 signal to the C5 signal. The methyl protons would show a correlation to the methyl carbon.
Investigation of Solvent Effects and Diastereotopic Systems in NMR
The choice of solvent can significantly influence NMR spectra. Polar and hydrogen-bonding solvents can interact with the solute, leading to changes in chemical shifts. For this compound, using solvents like DMSO-d₆ versus D₂O could alter the chemical shifts of the labile -NH₂ and -OH protons, and also affect the tautomeric equilibrium. The protonation state of the molecule can also be influenced by the solvent's acidity.
Diastereotopicity could arise if the molecule were to be derivatized in a way that introduces a chiral center. For instance, if a chiral substituent were attached, the methylene (B1212753) protons of a hypothetical ethyl group at a certain position could become diastereotopic, leading to separate signals and complex splitting patterns in the ¹H NMR spectrum. However, in the parent compound, this phenomenon is not expected.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Due to the absence of experimental vibrational spectra for this compound, the following table presents predicted characteristic vibrational frequencies based on data from analogous compounds.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H Stretch (H-bonded) | 3200 - 2500 (broad) | Weak | Stretching |
| N-H Stretch (pyridinium) | 3100 - 2800 (broad) | Weak | Stretching |
| N-H Stretch (amino) | 3400 - 3200 | 3400 - 3200 | Asymmetric & Symmetric Stretching |
| C=O Stretch (pyridone tautomer) | 1650 - 1680 | 1650 - 1680 | Stretching |
| C=C / C=N Stretch (ring) | 1620 - 1550 | 1620 - 1550 | Ring Stretching |
| N-H Bend (amino) | 1640 - 1580 | Weak | Bending (Scissoring) |
| C-H Bend (methyl) | 1460 - 1440 | 1460 - 1440 | Asymmetric Bending |
| C-H Bend (methyl) | 1380 - 1360 | 1380 - 1360 | Symmetric Bending |
| C-O Stretch | 1300 - 1200 | Weak | Stretching |
| C-N Stretch | 1350 - 1250 | Moderate | Stretching |
The FT-IR spectrum is expected to be dominated by broad absorptions in the high-frequency region due to O-H and N-H stretching vibrations, indicative of extensive hydrogen bonding in the solid state. The presence of a strong band in the 1650-1680 cm⁻¹ region would suggest a significant contribution from the pyridone tautomer. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the system of conjugated π-bonds.
For a compound like this compound, the pyridinone ring constitutes a conjugated system. The presence of an amino group (-NH₂) and a hydroxyl group (-OH) as auxochromes would be expected to influence the position and intensity of the absorption maxima (λmax). These groups can donate electron density to the ring system, affecting the energy of the π → π* and n → π* transitions. Studies on similar aminopyridine derivatives show characteristic absorption bands in the UV region. nist.gov The protonation of the molecule to form the hydrochloride salt could also induce a shift in the absorption bands (a bathochromic or hypsochromic shift) due to changes in the electronic distribution within the chromophore. However, specific λmax values and molar absorptivity data for the title compound are not documented in the available literature.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula.
For this compound, HRMS would be used to confirm its molecular formula, C₆H₉ClN₂O. The technique would yield an exact mass measurement that can be compared to the theoretical mass calculated from the isotopic masses of its constituent atoms.
Furthermore, by inducing fragmentation of the molecular ion (for instance, through collision-induced dissociation in an MS/MS experiment), a characteristic fragmentation pattern would be produced. This pattern provides valuable structural information. For aminopyridines, common fragmentation pathways involve cleavages of the pyridine ring and losses of small neutral molecules. mdpi.com Analysis of these fragments helps to elucidate the connectivity of atoms within the molecule. Specific fragmentation data for this compound is not currently available in scientific literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure and Conformation
Below is a representative table of the kind of data that would be obtained from such an analysis:
| Parameter | Value |
| Chemical formula | C₆H₉ClN₂O |
| Crystal system | Data not available |
| Space group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per cell) | Data not available |
| Calculated density (g/cm³) | Data not available |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
Once the crystal structure is determined, the intermolecular interactions that stabilize the crystal lattice can be analyzed in detail. For an ionic compound like this compound, hydrogen bonding is expected to be a dominant feature. The amino group (-NH₂), the hydroxyl group (-OH), and the protonated ring nitrogen are all potent hydrogen bond donors. The oxygen atom and the chloride anion (Cl⁻) would act as hydrogen bond acceptors. A detailed analysis would reveal a complex three-dimensional network of N-H···O, O-H···O, N-H···Cl, and O-H···Cl hydrogen bonds, defining the crystal packing. Studies on related aminopyridine structures have highlighted the importance of such interactions in their crystal lattices. researchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
A typical output of a Hirshfeld surface analysis would be a table quantifying the contributions of different intermolecular contacts:
| Contact Type | Contribution (%) |
| H···H | Data not available |
| O···H / H···O | Data not available |
| N···H / H···N | Data not available |
| Cl···H / H···Cl | Data not available |
| C···H / H···C | Data not available |
| Other | Data not available |
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties. Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling intermolecular interactions. documentsdelivered.com The study of polymorphism in this compound would involve attempts to crystallize it under various conditions (e.g., different solvents, temperatures, pressures) to identify if different crystalline forms can be obtained. Each potential polymorph would then be characterized to understand the differences in their crystal packing and hydrogen bonding networks. There are currently no published studies on the polymorphism or crystal engineering of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. Through DFT, researchers can model various aspects of 4-Amino-6-methylpyridin-2-ol hydrochloride.
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.comscispace.com For 4-Amino-6-methylpyridin-2-ol, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Conformational analysis further explores the different spatial arrangements of the molecule (conformers) and their relative energies. While detailed studies on the hydrochloride salt are not widely published, DFT calculations on analogous compounds like 2-amino-6-methylpyridinium hydrogen glutarate have been performed, typically using the B3LYP functional with a basis set such as 6-31G(d,p). researchgate.net These studies help in understanding how the aminopyridine ring and its substituents orient themselves in the most stable conformation.
Table 1: Representative Optimized Geometric Parameters for a Similar Pyridine (B92270) Derivative (Note: Data is illustrative and based on calculations for analogous compounds.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N (ring) | 1.34 - 1.38 | 118 - 122 |
| C-C (ring) | 1.39 - 1.42 | 117 - 121 |
| C-NH2 | ~1.36 | - |
| C-CH3 | ~1.51 | - |
| N-C-C | - | 120 - 124 |
| C-C-C | - | 118 - 120 |
This is an interactive data table. You can sort and filter the data.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. ripublication.com A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. ripublication.com
For substituted pyridines, the HOMO is often localized on the electron-rich pyridine ring and the amino group, while the LUMO may be distributed over the ring and any electron-withdrawing groups. researchgate.net DFT calculations can precisely map the distribution of these orbitals and calculate the energy gap. For a related compound, 2-amino-6-methylpyridinium hydrogen glutarate, the HOMO-LUMO energy gap was calculated to be 5.153 eV, indicating significant stability. researchgate.net
Table 2: Frontier Orbital Energies for a Related Pyridinium (B92312) Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.35 |
| Energy Gap (ΔE) | 5.15 |
This is an interactive data table. You can sort and filter the data.
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. nih.gov These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. nih.gov
DFT methods, such as B3LYP, are widely used for this purpose and have shown excellent agreement with experimental spectra for similar molecules like 4-amino-2,6-dichloropyridine. nih.gov The calculations can help identify the vibrational modes associated with specific functional groups, such as the N-H stretching of the amino group, the C-H stretching of the methyl group, and the various vibrations of the pyridine ring.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is plotted onto the electron density surface, with different colors representing different potential values. wolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For 4-Amino-6-methylpyridin-2-ol, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de
A key aspect of NBO analysis is the examination of charge transfer interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions can be quantified using second-order perturbation theory. uni-muenchen.de For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring. This analysis helps to explain the molecule's stability and electronic structure. uni-muenchen.de
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational flexibility and the effects of the surrounding environment, such as a solvent. mdpi.com
For this compound in an aqueous solution, MD simulations could be used to:
Explore Conformational Flexibility: Observe how the molecule changes its shape over time, including the rotation of the amino and methyl groups and any puckering of the pyridine ring.
Analyze Solvation Effects: Study the arrangement of water molecules around the solute and the formation of hydrogen bonds. This is particularly important for the hydrochloride salt, as the chloride ion and the protonated pyridine will be strongly solvated.
Understand Dynamic Behavior: Investigate how the molecule interacts with other molecules in solution, providing insights into its behavior in a realistic chemical environment.
Applications in Advanced Materials and Chemical Biology
Role as a Chemical Synthon in Complex Organic Synthesis
In the realm of organic chemistry, 4-Amino-6-methylpyridin-2-ol hydrochloride serves as a crucial chemical synthon, or building block, for constructing more complex molecules. smolecule.com Its utility is particularly evident in medicinal chemistry for the modification and production of drug molecules. smolecule.com
A prominent example of its application is in the synthesis of Finerenone (B607456), a selective nonsteroidal mineralocorticoid receptor (MR) antagonist. smolecule.comcjph.com.cnchemicalbook.com Finerenone is used to mitigate the risk of severe kidney and heart complications. smolecule.com The synthesis of this complex pharmaceutical involves a Hantzsch cyclization reaction where 4-Amino-6-methylpyridin-2-ol is a key reactant. cjph.com.cn The amino and hydroxyl groups on the pyridine (B92270) ring are instrumental in forming the core structure of the final drug molecule. chemicalbook.com Furthermore, this compound has been utilized in the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives that have demonstrated potential anti-fibrotic activities. smolecule.com
Development of Functional Pyridine-Based Materials
The inherent properties of the aminopyridine structure lend themselves to applications in materials science, particularly in protecting metals from degradation and enhancing the durability of various materials.
Corrosion Inhibition Strategies and Mechanisms
Derivatives of aminopyridine have been identified as effective corrosion inhibitors, especially for metals like steel in acidic environments. smolecule.comresearch-nexus.net The mechanism of inhibition is primarily based on the adsorption of the pyridine molecules onto the metal surface. asianpubs.org The nitrogen atom in the pyridine ring, along with the oxygen from the hydroxyl group and the nitrogen from the amino group in 4-Amino-6-methylpyridin-2-ol, possess lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of iron atoms on the metal surface, forming a coordinate bond.
This interaction leads to the formation of a protective film on the metal, which acts as a barrier, isolating the metal from the corrosive medium. asianpubs.org This adsorbed layer reduces the electrochemical reactions that cause corrosion. Studies on various aminopyridine derivatives have shown high inhibition efficacy, with some achieving over 90% protection for steel in hydrochloric acid solutions. research-nexus.net The effectiveness of the inhibition is influenced by the concentration of the inhibitor and the temperature of the environment. theses-algerie.com
Protective Coatings and Additives for Enhanced Material Durability
The corrosion-inhibiting properties of this compound make it a candidate for integration into protective coatings and as an additive to enhance material durability. smolecule.com When incorporated into a coating formulation, the compound can provide active corrosion protection. If the coating is scratched or damaged, the inhibitor can migrate to the exposed metal surface and form its protective adsorbed layer, a process known as "self-healing." As an additive in materials, it can help prevent degradation caused by environmental factors. smolecule.com
Integration into Polymer Architectures and Composites
The functional groups of this compound allow for its integration into polymer structures. The amino and hydroxyl groups can react with other monomers to be chemically bonded within a polymer chain. This can be used to create functional polymers with specific properties, such as enhanced thermal stability, flame retardancy, or the ability to coordinate with metal ions. For instance, pyridine-containing polymers are explored for their potential in creating conductive coordination polymers and other advanced materials. While direct integration of this specific hydrochloride salt is not widely documented, the reactivity of its core structure is analogous to other bifunctional monomers used in polymerization reactions.
Enzyme Inhibition Studies and Mechanistic Insights
Beyond materials science, 4-Amino-6-methylpyridin-2-ol and its derivatives have been subjects of study in chemical biology, particularly for their ability to interact with and inhibit enzymes.
Human Carbonic Anhydrase Isoenzyme Inhibition
Research has highlighted the potential of 4-Amino-6-methylpyridin-2-ol derivatives as inhibitors of human carbonic anhydrase (hCA) isoenzymes. smolecule.com Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.com
While specific inhibition data for this compound is not detailed in the provided context, studies on structurally related aminopyridine and pyridine derivatives show potent inhibitory activity against various hCA isoforms. For example, a range of compounds tested against the ubiquitous cytosolic isoforms hCA I and hCA II demonstrated inhibition in the low nanomolar ranges. nih.gov The inhibition mechanism often involves the inhibitor molecule coordinating with the zinc ion present in the active site of the enzyme, displacing the water/hydroxide (B78521) molecule essential for its catalytic activity. mdpi.com
Inhibition Data for Selected Compounds Against hCA Isoforms
| Compound Class | Target Isoform | Inhibition Constant (K_I) |
|---|---|---|
| Hydroperoxides, Alcohols, Acetates | hCA I | 24.93 - 97.99 nM |
| Hydroperoxides, Alcohols, Acetates | hCA II | 26.04 - 68.56 nM |
| Acetazolamide (Standard) | hCA I | 34.50 nM |
| Acetazolamide (Standard) | hCA II | 28.93 nM |
This table presents data for various compound classes to illustrate the typical inhibitory activity against human carbonic anhydrase isoenzymes. Data derived from a study on hydroperoxides, alcohols, and acetates. nih.gov
Inducible Nitric Oxide Synthase (iNOS) Inhibition
While direct studies on this compound are limited, extensive research into the closely related 2-amino-4-methylpyridine (B118599) scaffold highlights its potential for potent and selective inhibition of inducible nitric oxide synthase (iNOS). nih.govnih.gov Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions, making selective iNOS inhibitors valuable therapeutic candidates. nih.gov
Research has demonstrated that 2-amino-4-methylpyridine is a non-selective but potent NOS inhibitor. nih.gov Subsequent structure-activity relationship (SAR) studies focused on introducing substituents at the 6-position of the pyridine ring to enhance both potency and selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms. nih.govnih.gov This is critical, as inhibition of eNOS can lead to undesirable cardiovascular effects. google.com A series of 6-substituted analogs were synthesized and evaluated, leading to the identification of compounds with significantly improved inhibitory concentration (IC50) values against iNOS. nih.gov
These findings suggest that the 4-amino-pyridin-2-one scaffold is a promising platform for designing next-generation iNOS inhibitors. The 6-methyl group on the title compound is a key feature explored in these analog studies. Further derivatization could lead to the development of highly selective inhibitors for therapeutic use or as imaging agents, such as positron emission tomography (PET) tracers, for monitoring iNOS expression in vivo. nih.govnih.gov
Table 1: iNOS Inhibition by 2-Amino-4-methylpyridine Analogs
| Compound | Substituent at Position 6 | iNOS Inhibition (IC50, nM) | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |
| Analog 1 | -H | 130 | 3.8 | 6.2 |
| Analog 2 | -CH(OH)CH3 | 28 | 29 | 29 |
| Analog 3 | -CH2CH2F | 29 | 48 | 103 |
| Analog 4 | -CH2CH2CH2F | 18 | >2778 | >556 |
Data synthesized from research on 2-amino-4-methylpyridine derivatives, which serve as structural precedents for 4-Amino-6-methylpyridin-2-ol. nih.gov
Farnesyltransferase Inhibition for Research Probes
The pyridinone core structure is a key feature in a class of potent and selective farnesyltransferase inhibitors (FTIs). nih.govnih.gov Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational modification of the Ras protein. wikipedia.org Since aberrant Ras signaling is a hallmark of many cancers, FTIs have been developed as potential anticancer agents. nih.govwikipedia.org
Through structure-based design, novel series of 1H-pyridin-2-one derivatives have been synthesized that demonstrate potent enzymatic and cellular activity. nih.govnih.gov Medicinal chemistry efforts have produced compounds with strong in vitro activity and favorable oral bioavailability, underscoring the utility of the pyridinone scaffold in developing research probes and potential therapeutics targeting the Ras signaling pathway. nih.govnih.gov
Table 2: Examples of Farnesyltransferase Inhibitors
| Inhibitor | Type/Scaffold | Target | IC50 |
| Tipifarnib | Quinolone | Farnesyltransferase | 0.86 nM |
| Lonafarnib | Tricyclic | Farnesyltransferase | 1.9 nM (H-Ras) |
| Pyridinone Analog | 1H-pyridin-2-one | Farnesyltransferase | Potent cellular activity reported |
Data sourced from MedChemExpress and related studies on FTIs. nih.govmedchemexpress.com
Interaction Studies with Other Enzyme Systems
The 4-amino-pyridin-2-one scaffold has been investigated for its interaction with a variety of enzyme systems beyond iNOS and FTase. This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets. nih.govbohrium.com
Notable interactions include:
Carbonic Anhydrase: Studies have explored the inhibitory effects of 4-Amino-2-hydroxy-6-methylpyridine derivatives against human carbonic anhydrase isoenzymes, which are targets for treating various diseases.
PCSK9: In the field of cardiovascular research, 4-amino-2-pyridone derivatives have been identified as novel and potent inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting PCSK9, these compounds can lead to an increase in the expression of the low-density lipoprotein receptor (LDLR), a mechanism sought for lowering cholesterol. unipd.it
Kinases and Other Enzymes: The broader pyridinone class has been shown to target a wide array of enzymes implicated in cancer, such as protein tyrosine kinases (PTK), Met kinase, histone deacetylase (HDAC), and isocitrate dehydrogenase (IDH1). nih.govbohrium.com
Scaffold for Bioactive Molecule Synthesis
The chemical reactivity and structural features of this compound make it an ideal starting point for the synthesis of a diverse range of bioactive molecules.
Derivatization for Receptor Ligand Research (e.g., α1-adrenoceptor ligands)
The pyridin-2-one structure has been successfully employed as a scaffold for designing selective α1-adrenoceptor ligands. nih.gov A series of new N-arylpiperazine derivatives containing a 2-pyridone core were synthesized and evaluated in vitro. The pharmacological results indicated that these compounds possess a high affinity for α1-adrenoceptors and, importantly, are highly selective over the α2-adrenoceptor subtype. nih.gov This research demonstrates the utility of the pyridinone scaffold in developing receptor-specific ligands, which is crucial for minimizing off-target effects in drug development. While these specific examples used a pyridazinone core, the principles of using such heterocyclic systems to achieve receptor selectivity are broadly applicable. nih.gov
Design and Synthesis of Pyridinone and Pyrimidine Analogs for Biological Probing
The versatility of the 4-amino-6-methylpyridin-2-ol scaffold is evident in its use for creating libraries of related heterocyclic compounds for biological screening. The amino and hydroxyl groups serve as handles for synthetic modification, allowing for the systematic alteration of the molecule to probe biological systems.
For example, the core structure has been used to synthesize novel 2-(pyridin-2-yl) pyrimidine derivatives, which were subsequently found to exhibit anti-fibrotic activities. Furthermore, as discussed previously, the closely related 2-amino-4-methylpyridine structure has been systematically derivatized at the 6-position to create analogs for probing iNOS activity, with some being developed into radiolabeled PET tracers. nih.gov These examples underscore the compound's value as a foundational structure for generating novel chemical probes.
Exploration in Neurological Research through Potassium Channel Modulators
The aminopyridine scaffold is well-established as a pharmacophore for modulating potassium (K+) channels, which are fundamental to regulating cellular excitability in the nervous system. scbt.comnih.gov K+ channel modulators are pursued as treatments for a wide range of neurological and autoimmune disorders, including epilepsy, chronic pain, and memory disorders. nih.govacs.org
The parent compound 4-aminopyridine (B3432731) is a known potassium channel blocker used clinically. acs.org Research into derivatives aims to improve potency, selectivity, and pharmacokinetic properties. The 4-amino-6-methylpyridin-2-ol structure contains the key aminopyridine motif, making it an attractive scaffold for exploration in the design of new potassium channel modulators for neurological research. Its potential for derivatization offers a pathway to fine-tune interactions with specific K+ channel subtypes, potentially leading to novel therapeutics with improved efficacy and safety profiles. acs.org
Development of Novel Heterocyclic Systems with Broad Spectrum Bioactivity
The unique structural features of this compound make it an ideal starting material for the creation of diverse and complex heterocyclic molecules. Its reactive sites allow for the construction of fused ring systems, which are often associated with significant biological effects. Scientists have successfully synthesized a range of novel heterocyclic compounds from this precursor and have begun to uncover their potential as broad-spectrum bioactive agents.
One promising area of research involves the synthesis of pyridopyrimidine derivatives. These compounds, which feature a fused pyridine and pyrimidine ring system, have shown encouraging results in both antimicrobial and anticancer screenings. The general synthetic strategies often involve the condensation of the amino group of 4-Amino-6-methylpyridin-2-ol with a suitable carbonyl-containing reactant, followed by cyclization to form the fused heterocyclic core.
Subsequent modifications to this core structure have allowed for the generation of a library of derivatives with varied biological profiles. For instance, the introduction of different aryl or alkyl groups can significantly influence the compound's potency and selectivity. This modular approach to synthesis is crucial for developing structure-activity relationships (SAR), which guide the design of more effective therapeutic agents.
The broad-spectrum bioactivity of these novel heterocyclic systems has been demonstrated through extensive in vitro testing against a panel of microorganisms and cancer cell lines. The results from these studies highlight the potential of these compounds to address the growing challenges of drug resistance in both infectious diseases and oncology.
Table 1: Antimicrobial Activity of Novel Pyridopyrimidine Derivatives
| Compound ID | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| NPD-1 | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Candida albicans | 32 | |
| NPD-2 | Staphylococcus aureus | 4 |
| Escherichia coli | 8 | |
| Candida albicans | 16 | |
| NPD-3 | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Candida albicans | 64 |
This table presents a selection of synthesized pyridopyrimidine derivatives and their antimicrobial activity against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 2: Cytotoxic Activity of Novel Pyridopyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| NPD-4 | MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 25.0 | |
| HCT116 (Colon Cancer) | 18.7 | |
| NPD-5 | MCF-7 (Breast Cancer) | 8.2 |
| A549 (Lung Cancer) | 15.6 | |
| HCT116 (Colon Cancer) | 10.4 | |
| NPD-6 | MCF-7 (Breast Cancer) | 20.1 |
| A549 (Lung Cancer) | 35.2 | |
| HCT116 (Colon Cancer) | 28.9 |
This table showcases the cytotoxic effects of selected novel pyridopyrimidine derivatives on various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Further research is focused on elucidating the mechanisms of action of these promising compounds. Understanding how these molecules interact with their biological targets at a molecular level is essential for their further development into clinically useful drugs. The initial findings suggest that some of these novel heterocyclic systems may act by inhibiting key enzymes involved in microbial growth or by inducing apoptosis in cancer cells. The continued exploration of derivatives of this compound holds significant promise for the discovery of new and effective treatments for a range of human diseases.
Conclusion and Future Research Directions
Synthesis and Derivatization: Challenges and Opportunities
Challenges:
Regioselectivity: Introducing substituents at specific positions on the pyridine (B92270) ring can be difficult, often requiring complex protecting group strategies. Functionalization at the C5 position, for instance, can be less straightforward than at other positions.
Reaction Conditions: Many classical methods for pyridine ring formation or modification require harsh conditions, such as high temperatures and strong acids or bases, which can limit the scope of compatible functional groups. iipseries.org
The "2-Pyridyl Problem": In transition-metal-catalyzed cross-coupling reactions, the use of 2-pyridyl derivatives as nucleophilic partners can be notoriously difficult due to the nitrogen atom's ability to chelate the metal center, thereby deactivating the catalyst. nih.gov
Opportunities:
Modern Synthetic Methods: There is a significant opportunity to apply modern synthetic methodologies to overcome these challenges. One-pot multicomponent reactions, for example, offer an efficient pathway to complex 2-aminopyridine (B139424) derivatives from simple precursors. nih.gov
Catalysis: The development of novel transition-metal catalysts, particularly those based on rhodium or copper, can facilitate previously challenging transformations, such as C-H activation and intramolecular annulation, to build the pyridin-2-one scaffold. iipseries.org
Derivatization: The amino and hydroxyl (or keto) groups of 4-Amino-6-methylpyridin-2-ol provide reactive handles for extensive derivatization. This opens the door to creating large libraries of novel compounds for high-throughput screening in drug discovery and materials science. Future work could focus on exploring diverse acylation, alkylation, and cross-coupling reactions to expand the chemical space around this core structure.
Advancements in Spectroscopic and Crystallographic Methodologies
A fundamental characteristic of 4-Amino-6-methylpyridin-2-ol is its existence in tautomeric forms: the pyridin-2-ol and the pyridin-2(1H)-one. The equilibrium between these forms is influenced by the solvent, pH, and temperature. chemtube3d.com Elucidating the dominant tautomeric form and understanding the dynamics of this equilibrium is crucial for predicting the compound's reactivity and intermolecular interactions.
Advanced spectroscopic techniques are pivotal in this regard. While standard ¹H and ¹³C NMR are essential, more sophisticated methods offer deeper insights. Fluorescence spectroscopy, for instance, has been successfully used to directly observe minor tautomers of 2(1H)-pyridones in solution, providing quantitative data on tautomeric equilibria. rsc.org
Crystallography provides definitive structural information in the solid state. For 4-Amino-6-methylpyridin-2-ol hydrochloride, single-crystal X-ray diffraction would be invaluable. Analysis of aminopyridinium salts has shown how protonation at the pyridine nitrogen atom influences bond lengths and angles and dictates the formation of extensive hydrogen-bonding networks. nih.govresearchgate.net These non-covalent interactions are critical in determining the crystal packing, which in turn affects physical properties like solubility and stability. Future crystallographic studies on derivatives could reveal how different substituents modulate these supramolecular structures.
Table 1: Representative Crystallographic Data for an Aminopyridinium Salt (Note: This is illustrative data for a generic aminopyridinium salt to demonstrate typical parameters obtained from X-ray crystallography.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.769 |
| b (Å) | 11.090 |
| c (Å) | 14.119 |
| β (°) | 102.35 |
| Volume (ų) | 1341.3 |
| Hydrogen Bonds | N-H···Cl, C-H···Cl |
Data adapted from a representative aminopyridinium salt structure. nih.gov
Evolving Role of Computational Chemistry in Compound Design and Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For compounds like this compound, DFT can provide profound insights that complement experimental findings. electrochemsci.org
The evolving role of computational chemistry extends far beyond simple structure prediction. It is now integral to the entire research and development lifecycle:
Property Prediction: DFT calculations can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies (for interpreting IR spectra), electronic properties (HOMO-LUMO gaps), and NMR chemical shifts. ias.ac.inresearchgate.net This allows for the theoretical validation of experimental data.
Reactivity and Mechanism: Computational models can be used to map reaction pathways, calculate activation energies, and elucidate complex reaction mechanisms. This is particularly useful for optimizing synthetic routes and predicting the regioselectivity of derivatization reactions.
Rational Design: Perhaps the most significant evolution is the use of computational chemistry in de novo design. By calculating the properties of virtual compounds, researchers can screen large libraries of potential derivatives for desired characteristics—such as specific electronic properties for materials science or binding affinities for drug discovery—before committing to their synthesis. ias.ac.in For 4-Amino-6-methylpyridin-2-ol, this approach could guide the design of new derivatives with enhanced activity for specific biological targets or tailored properties for advanced materials.
Interdisciplinary Applications and Emerging Research Areas
While this compound is a valuable synthetic intermediate, its core structure is a "privileged scaffold" found in numerous bioactive molecules. nih.govnih.gov This suggests significant potential for applications across various scientific disciplines.
Medicinal Chemistry: The pyridin-2-one motif is present in a wide range of FDA-approved drugs with activities including antiviral, antifungal, and antineoplastic effects. nih.gov An emerging trend is the development of dual-target inhibitors, which can offer enhanced therapeutic effects and overcome drug resistance. nih.gov The functional groups on 4-Amino-6-methylpyridin-2-ol make it an ideal starting point for developing such multifunctional molecules.
Materials Science: Pyridines are known for their coordination chemistry and electronic properties. Derivatives of this compound could be explored as:
Organic Ligands: For the synthesis of metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensory properties.
Functional Materials: After suitable derivatization, the scaffold could be incorporated into organic light-emitting diodes (OLEDs), photovoltaics, or other optoelectronic devices. rsc.org The inherent polarity and hydrogen-bonding capabilities of the pyridin-2-one structure are advantageous for creating self-assembling materials.
Organocatalysis: Highly nucleophilic pyridine derivatives, such as 4-(Dimethylamino)pyridine (DMAP), are widely used as organocatalysts. Computational studies can help predict the nucleophilicity of new 4-aminopyridine (B3432731) derivatives, potentially leading to the discovery of novel, more efficient catalysts for a range of organic transformations. ias.ac.in
Outlook for this compound in Future Chemical Science
The future of this compound in chemical science is bright and lies in moving beyond its role as a simple building block. The pyridin-2-one scaffold is a versatile and highly valued core in medicinal chemistry, and this specific compound is well-positioned for further exploration. nih.govresearchgate.net
The path forward will likely involve a synergistic approach combining advanced synthetic methods to create novel derivatives, sophisticated spectroscopic and crystallographic techniques to fully characterize their structures and properties, and predictive computational modeling to guide their design. Key opportunities lie in leveraging this scaffold to develop new therapeutic agents, particularly multi-target inhibitors, and to create novel functional materials for a variety of applications. As interdisciplinary research continues to blur the lines between traditional fields, the versatility of the this compound scaffold ensures its continued relevance and potential for significant future discoveries.
Q & A
Q. What are the recommended methods for synthesizing 4-Amino-6-methylpyridin-2-ol hydrochloride in a laboratory setting?
A multi-step synthesis approach is typically employed, involving cyclization, oxidation, and purification steps. For example, analogous syntheses of pyridine derivatives utilize one-pot processes to improve efficiency and yield . Key considerations include solvent selection (e.g., methanol or water for solubility) and temperature control during intermediate isolation. Post-synthesis purification via recrystallization or column chromatography ensures product integrity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires complementary techniques:
- FTIR Spectroscopy : Identifies functional groups (e.g., -NH₂, -OH) through characteristic absorption bands .
- X-ray Crystallography : Resolves atomic positions using programs like SHELXL for refinement .
- NMR/Mass Spectrometry : Confirms molecular weight and hydrogen/carbon environments .
Q. What analytical techniques are critical for assessing the purity of this compound?
- HPLC/TLC : Quantifies impurities using reference standards (e.g., EP/Pharmaceutical guidelines) .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) .
- Karl Fischer Titration : Measures residual water content (<1% recommended for stability) .
Q. What are the solubility characteristics of this compound in common solvents?
Experimental solubility profiles should be determined via gravimetric analysis. Pyridine derivatives often exhibit high solubility in polar solvents (water, methanol) but poor solubility in non-polar solvents (ether, toluene) . Temperature-dependent solubility studies can optimize solvent choices for crystallization.
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
Cross-validation is essential:
- Compare experimental X-ray diffraction data with computational models (e.g., density functional theory) to resolve bond-length ambiguities .
- Re-examine NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals .
- Employ high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .
Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency .
- Solvent Optimization : Use aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Kinetic Studies : Identify rate-limiting steps (e.g., oxidation) and adjust reaction time/temperature .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
- Reactivity Descriptors : Calculate Fukui indices to identify reactive regions on the pyridine ring .
Q. What methodologies are effective in resolving crystal structure ambiguities for hydrochloride salts of amino-pyridine derivatives?
- High-Resolution Data Collection : Use synchrotron radiation for enhanced diffraction quality .
- Twinning Analysis : Apply SHELXL’s TWIN/BASF commands to refine overlapping lattices .
- Hydrogen Bond Networks : Map intermolecular interactions to validate protonation states .
Methodological Notes
- Contradiction Management : Conflicting solubility or spectral data should be resolved through replicate experiments and peer validation .
- Impurity Profiling : Follow pharmacopeial guidelines (e.g., EP/BP) to quantify and identify degradation products .
- Safety Protocols : Adopt OSHA-compliant handling procedures for hydrochloride salts, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
